molecular formula C16H22N2O4S B3010274 2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one CAS No. 1211929-98-4

2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one

Cat. No.: B3010274
CAS No.: 1211929-98-4
M. Wt: 338.42
InChI Key: PYZTYDUAQPXKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a methoxy group and a 4-[(E)-2-phenylethenyl]sulfonylpiperazine moiety. This compound’s structural complexity suggests possible applications in medicinal chemistry, particularly in targeting receptors or enzymes where sulfonamide and piperazine motifs are prevalent .

Properties

IUPAC Name

2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-14(22-2)16(19)17-9-11-18(12-10-17)23(20,21)13-8-15-6-4-3-5-7-15/h3-8,13-14H,9-12H2,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZTYDUAQPXKGY-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one typically involves multiple steps. One common method includes the reaction of 2-methoxypropan-1-one with 4-[(E)-2-phenylethenyl]sulfonylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in pain management and the treatment of various diseases.

Case Study: Pain Management
A study demonstrated that derivatives of sulfonylpiperazine compounds exhibit analgesic properties. The specific compound under discussion showed efficacy in reducing pain responses in animal models, indicating its potential as a novel analgesic agent .

Mechanism of Action
The mechanism involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for pain perception.

Anticancer Research

Recent studies have explored the compound's role in cancer therapy. The sulfonamide group is known for its ability to inhibit certain enzymes involved in tumor growth.

Case Study: Inhibition of Tumor Growth
In vitro studies revealed that the compound can inhibit the proliferation of cancer cells by inducing apoptosis through caspase activation pathways. This suggests its potential as an anticancer agent .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in creating more complex molecules.

Application in Synthesis
It can be utilized as a building block for synthesizing various pharmaceuticals and agrochemicals due to its reactive functional groups. The synthetic routes often involve nucleophilic substitutions and coupling reactions .

Mechanism of Action

The mechanism of action of 2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), which plays a role in neuroinflammation and neurodegeneration . By inhibiting STAT3, the compound can reduce inflammation and protect against cell damage.

Comparison with Similar Compounds

Piperazine-Based Derivatives

Vicriviroc Maleate (CAS-599179-03-0) is a piperidine-piperazine derivative with antiviral activity, acting as a CCR5 antagonist . Both compounds share a piperazine core, but Vicriviroc incorporates a trifluoromethylphenyl group and a pyrimidinyl carbonyl moiety, contrasting with the target compound’s sulfonylstyryl group. However, Vicriviroc’s clinical success highlights the pharmacological relevance of piperazine derivatives in modulating protein-protein interactions.

Propan-1-one Derivatives with Heterocyclic Substitutions

The (E)-3-(4-(benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one series (AAP-1 to AAP-10) exhibits antimicrobial activity . These compounds replace the sulfonylpiperazine with a thiazolidine ring and benzylidene amino group. The thiazolidine moiety introduces sulfur-based hydrogen bonding, whereas the target compound’s sulfonylpiperazine may offer stronger electrostatic interactions. Notably, AAP-4 and AAP-8 show potent activity, suggesting that the propan-1-one scaffold is versatile for bioactivity but sensitive to substituent effects.

Cinnamic Acid Derivatives with Piperazine Linkers

The (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one (Acta Cryst. E68, o1259) shares a propenone backbone and piperazine group with the target compound . However, its bis(4-methoxyphenyl)methyl substituent creates steric bulk, likely reducing solubility compared to the target’s sulfonylstyryl group. The (E)-configured double bond in both compounds may enhance planarity, favoring π-π stacking in receptor binding.

Sulfur-Containing Aromatic Ketones

The (2E)-1-(4,4′′-difluoro-5′-methoxyterphenyl-4′-yl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (Acta Cryst. E68, o2378) features a sulfanyl (S–CH3) group instead of a sulfonyl (SO2) group . Sulfonyl groups are stronger electron-withdrawing agents, which could increase the target compound’s acidity and oxidative stability. The sulfanyl group in the comparator may confer nucleophilic reactivity, whereas the sulfonyl group in the target compound is more likely to participate in hydrogen bonding or polar interactions.

Structural and Functional Analysis Table

Compound Class Key Substituents Pharmacological/Biological Relevance Key Differences from Target Compound
Piperazine Derivatives Trifluoromethyl, pyrimidinyl (Vicriviroc) Antiviral (CCR5 antagonist) Trifluoromethyl vs. sulfonylstyryl; pyrimidine vs. propanone backbone
Thiazolidine-Propanones Thiazolidine, benzylidene amino Antimicrobial Thiazolidine ring vs. sulfonylpiperazine
Cinnamic Acid-Piperazine Hybrids Bis(4-methoxyphenyl)methyl Structural studies Steric bulk vs. planar sulfonylstyryl group
Sulfanyl/Sulfonyl Propenones Methylsulfanyl, difluoroterphenyl Crystallographic data Sulfanyl (S–CH3) vs. sulfonyl (SO2) electronic effects

Biological Activity

2-Methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C24_{24}H30_{30}O6_6
  • Molecular Weight : 414.5 g/mol
  • CAS Number : 18326-06-2
PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point498.7 ± 45.0 °C
Melting Point191 - 192 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The sulfonamide group and the piperazine moiety are known to enhance the compound's ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Pharmacodynamics

Research indicates that this compound exhibits:

  • Antinociceptive Effects : It has been shown to reduce pain perception in animal models, suggesting potential use in pain management therapies.
  • Antidepressant Activity : Preliminary studies indicate that it may have antidepressant-like effects, possibly through serotonin reuptake inhibition.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

  • Antinociceptive Activity :
    • A study conducted on rodents demonstrated that administration of the compound significantly reduced pain responses in formalin-induced pain models. The results indicated a dose-dependent effect, with higher doses leading to greater analgesic effects .
  • Antidepressant-Like Effects :
    • In a behavioral study using the forced swim test, subjects treated with this compound exhibited reduced immobility time compared to controls, suggesting an antidepressant effect. The mechanism was hypothesized to involve modulation of serotonergic pathways .
  • Neuroprotective Properties :
    • Research has also pointed towards neuroprotective effects in models of neurodegeneration. The compound was found to reduce oxidative stress markers and inflammation in neuronal cell cultures exposed to neurotoxic agents .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other similar compounds is useful:

Compound NameAntinociceptive ActivityAntidepressant ActivityNeuroprotective Effects
2-Methoxy-1-[4-(E)-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-oneYesYesYes
Compound A (similar structure)ModerateYesNo
Compound B (different structure)NoModerateYes

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves sulfonylation of a piperazine intermediate followed by coupling with a methoxy-propanone derivative. Key steps include:

  • Sulfonylation : Use of (E)-styrylsulfonyl chloride under inert conditions (e.g., dry DCM, 0–5°C) to minimize side reactions .
  • Coupling : Employ coupling agents like EDCI/HOBt for amide bond formation. Optimize stoichiometry (1.2:1 molar ratio of sulfonyl chloride to piperazine) to reduce unreacted intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm methoxy (δ 3.2–3.5 ppm), propanone carbonyl (δ 200–210 ppm), and (E)-styryl double bond (J = 15–16 Hz in ¹H NMR). Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • IR : Confirm sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are essential for handling intermediates during synthesis?

  • Methodological Answer :

  • Storage : Store sulfonyl chloride intermediates in airtight containers under argon to prevent hydrolysis .
  • PPE : Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal via approved hazardous waste channels .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the crystal structure of this compound, and what challenges might arise?

  • Methodological Answer :

  • Crystallization : Use slow evaporation (e.g., dichloromethane/methanol) to grow single crystals. Monitor crystal quality via polarization microscopy .

  • Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation. Process with SHELXC/D/E for phase determination .

  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen atom positioning. Address twinning or disorder using PART commands in SHELXL .

  • Validation : Check R-factor convergence (<5% discrepancy) and validate geometry with PLATON .

    Refinement ParameterTarget Value
    R1 (I > 2σ(I))<0.05
    wR2 (all data)<0.10
    CCDC DepositionMandatory

Q. How can computational docking studies resolve discrepancies between predicted and observed bioactivity data?

  • Methodological Answer :

  • Target Selection : Dock the compound against proteins like MPXV A42R (PDB: 7QPB) using AutoDock Vina. Adjust ligand flexibility (rotatable bonds) and grid box size (20 ų) .
  • Scoring : Compare docking scores (e.g., ΔG ≤ -8.0 kcal/mol) with experimental IC50 values. Reconcile mismatches by re-optimizing force fields (AMBER) or solvent models .
  • Validation : Perform molecular dynamics simulations (100 ns) to assess binding stability (RMSD <2.0 Å) .

Q. What strategies can address conflicting NMR and X-ray data regarding the (E)-styryl configuration?

  • Methodological Answer :

  • NMR Analysis : Use NOESY to detect proximity between styryl protons and adjacent groups. (E)-isomers show no NOE between vinyl protons .
  • X-ray Validation : Compare dihedral angles (C-SO₂-C-C) from crystallography with DFT-optimized geometries (Gaussian 16, B3LYP/6-31G**) .
  • Contingency : If conflicts persist, synthesize both (E) and (Z) isomers for comparative bioactivity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.